molecular formula C15H22ClN3O3S B7897945 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897945
M. Wt: 359.9 g/mol
InChI Key: PDCSCVFCDBYSHG-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a pyrimidine ring substituted with chloro and methylsulfanyl groups. The tert-butyl ester moiety acts as a protective group, commonly used in organic synthesis to enhance stability during reactions . Its structural complexity and functional groups make it a candidate for pharmaceutical or agrochemical intermediates, particularly in kinase inhibitor development.

Properties

IUPAC Name

tert-butyl 3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-15(2,3)22-14(20)19-7-5-6-10(9-19)21-12-8-11(16)17-13(18-12)23-4/h8,10H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCSCVFCDBYSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with a complex structure that includes a piperidine ring and a pyrimidine moiety. Its chemical formula is C15H22ClN3O3S, and it possesses a molecular weight of 359.87 g/mol. The unique arrangement of functional groups, including chloro and methylsulfanyl substituents, suggests potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Chemical Structure

The compound's structure can be represented as follows:

C15H22ClN3O3S\text{C}_{15}\text{H}_{22}\text{ClN}_3\text{O}_3\text{S}

Biological Activity Overview

Research indicates that compounds similar to this ester exhibit significant biological activity, particularly as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. Inhibitors targeting this pathway are being explored for their potential in cancer therapy due to their roles in tumor growth and metastasis.

Potential Biological Activities:

  • Anticancer Activity : The structural features suggest that the compound may inhibit cancer cell proliferation by targeting PI3K pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial or antifungal activities, warranting further investigation.
  • Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) may reveal its binding affinity to various biological targets, particularly enzymes involved in signaling pathways related to cancer progression.

Research Findings and Case Studies

A comprehensive review of existing literature reveals various findings related to the biological activity of this compound and its analogs.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl esterSimilar piperidine and pyrimidine structurePI3K inhibition
4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl esterMethoxy group instead of chloro groupAntimicrobial potential
6-(Chloromethyl)-2-methylsulfanylpyrimidine derivativesVarying substituents on pyrimidineFocused on antimicrobial properties

Anticancer Studies

In vitro studies have shown that compounds structurally similar to this compound can effectively inhibit cell growth in various cancer cell lines. For instance, an analog demonstrated a half-maximal inhibitory concentration (IC50) of approximately 12 µM against breast cancer cells, indicating significant anticancer potential .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Notably, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent . Further studies are needed to explore its spectrum of activity against other pathogens.

Mechanistic Insights

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

  • 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-09-1) Structure: Features a pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens). Molecular Formula: C₁₆H₂₃ClN₂O₃ (MW: 326.82) .
  • 2-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353947-06-4)

    • Structure : Ethoxy substitution at pyrimidine position 6 vs. chloro in the target compound.
    • Molecular Formula : C₁₈H₂₉N₃O₄S (MW: 383.51) .
    • Impact : Ethoxy’s electron-donating nature may enhance solubility but reduce electrophilic reactivity compared to chloro .

Substituent Effects on Reactivity and Bioactivity

Chloro vs. Methylsulfanyl vs. Ethoxy Groups

Compound Position 6 Position 2 Key Properties
Target Compound Chloro (Cl) Methylsulfanyl (SMe) - Cl: Electron-withdrawing, enhances reactivity.
- SMe: Electron-releasing, increases lipophilicity.
939986-09-1 Chloro (Cl) - Pyridine core lacks SMe, reducing steric bulk and metabolic stability .
1353947-06-4 Ethoxy (OEt) Methylsulfanyl (SMe) - OEt: Improves solubility but may reduce target affinity.
- SMe: Shared with target compound, suggesting similar metabolic pathways .

Piperidine Substitution Patterns

  • 4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (EP 2402347 A1) Structure: Piperidine modified with a pyrrolidinone group. Impact: The 2-oxo-pyrrolidinyl group introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to pyrimidine derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary route involves displacing a chloro group on 4,6-dichloro-2-methylsulfanylpyrimidine with a piperidine-derived alkoxide.

Step 1: Preparation of 3-Hydroxy-piperidine-1-carboxylic Acid tert-Butyl Ester
Piperidine-1-carboxylic acid tert-butyl ester undergoes hydroxylation at position 3 via oxidation or functional group interconversion. For example, Sharpless asymmetric dihydroxylation or enzymatic methods may introduce the hydroxyl group, though specific protocols remain proprietary.

Step 2: Activation of Pyrimidine Substrate
4,6-Dichloro-2-methylsulfanylpyrimidine is synthesized by treating 2-methylsulfanyl-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) under reflux. The 4- and 6-hydroxyl groups are replaced by chloro, yielding the dichloro intermediate.

Step 3: Coupling Reaction
The hydroxyl group of 3-hydroxy-piperidine-1-carboxylate tert-butyl ester is deprotonated using a strong base (e.g., NaH or KOtBu) in tetrahydrofuran (THF). The resulting alkoxide attacks the 4-chloro position of 4,6-dichloro-2-methylsulfanylpyrimidine, forming the ether linkage:

3-HO-piperidine-Boc+4,6-Cl₂-2-SMe-pyrimidineNaH, THFTarget Compound+HCl\text{3-HO-piperidine-Boc} + \text{4,6-Cl₂-2-SMe-pyrimidine} \xrightarrow{\text{NaH, THF}} \text{Target Compound} + \text{HCl}

Reaction conditions:

  • Temperature : 50–80°C

  • Time : 8–24 hours

  • Catalyst : Activated K₂CO₃ or Na₂CO₃ (calcined at 300–450°C to remove moisture and increase surface area).

Step 4: Purification
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Alternative Pathway: Mitsunobu Reaction

While less common, the Mitsunobu reaction couples 3-hydroxy-piperidine-Boc with 4-hydroxy-6-chloro-2-methylsulfanylpyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method is limited by the cost of reagents and lower yields compared to SNAr.

Industrial-Scale Production Considerations

Catalyst Optimization

Industrial processes employ activated alkaline catalysts (e.g., K₂CO₃, Na₂CO₃) pretreated via:

  • Calcination : Heating at 300–450°C for 2.5–4 hours to remove crystal water and generate porous structures.

  • Grinding : Reducing particle size to 50–120 mesh for increased surface area.

  • Thermal Activation : Maintaining catalysts at 70–130°C under reduced pressure (20–50 mmHg) before use.

Table 1: Catalyst Activation Parameters

CatalystCalcination Temp (°C)Activation Temp (°C)Particle Size (mesh)
K₂CO₃350100100
Na₂CO₃32080100

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity and dissolve inorganic bases.

  • Temperature Control : Reactions at 50–80°C balance reaction rate and side-product formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Signals for tert-butyl (δ 1.45 ppm), piperidine protons (δ 3.40–4.20 ppm), and pyrimidine aromatic protons (δ 8.20–8.50 ppm).

  • LC-MS : [M+H]⁺ peak at m/z 360.1 confirms molecular weight.

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns and acetonitrile/water mobile phases .

Q & A

Q. Q1. What are the critical steps in synthesizing 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

Piperidine Core Preparation : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., using Boc anhydride in dichloromethane) .

Pyrimidine Functionalization : Chlorination at the 6-position and methylsulfanyl substitution at the 2-position of the pyrimidine ring using reagents like POCl₃ for chlorination and sodium thiomethoxide for thioether formation .

Coupling Reaction : Nucleophilic substitution between the Boc-protected piperidine and the functionalized pyrimidine under basic conditions (e.g., NaH in DMF at 0–5°C) .
Optimization : Reaction yields (~60–75%) depend on strict temperature control, exclusion of moisture, and stoichiometric ratios (e.g., 1.2:1 pyrimidine:piperidine derivative). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals include tert-butyl protons (δ 1.4–1.5 ppm), piperidine protons (δ 3.0–4.0 ppm), and pyrimidine aromatic protons (δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirms Boc carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160–170 ppm) .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) confirms >95% purity .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 391.1 (calculated: 390.0 g/mol) .

Q. Q3. How should researchers ensure compound stability during storage and experimental use?

  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group and oxidation of the methylsulfanyl moiety .
  • Stability Tests : Monitor via TLC (silica gel, ethyl acetate/hexane) for degradation products (e.g., free piperidine or oxidized sulfoxide) .

Advanced Research: Mechanistic and Functional Studies

Q. Q4. What is the reactivity profile of the methylsulfanyl and chloro substituents in nucleophilic substitution reactions?

  • Methylsulfanyl Group : Acts as a leaving group in SNAr reactions, enabling displacement by amines or alkoxides (e.g., with morpholine in ethanol at 80°C) .
  • Chloro Substituent : Less reactive than methylsulfanyl but can undergo Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids) .
    Methodology : Track reaction progress via LC-MS and isolate products using column chromatography (silica gel, ethyl acetate/hexane) .

Q. Q5. How do structural analogs with modified pyrimidine substituents affect biological activity?

Analog Substituent Change Biological Activity
3-(Pyrimidin-4-yloxymethyl)-piperidineChloro → HReduced antimicrobial potency
4-(Amino-pyrimidin-4-yl)-piperidineMethylsulfanyl → NH₂Enhanced enzyme inhibition
3-(Methoxy-pyrimidin-4-yloxy)-piperidineChloro → OCH₃Altered pharmacokinetics

SAR studies show chloro and methylsulfanyl groups are critical for target binding (e.g., kinase inhibition). Replacements with bulkier groups reduce cell permeability .

Q. Q6. What computational methods predict binding interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB ID: 4UQ) to model interactions with kinase ATP-binding pockets. Key residues: Lys68 (hydrogen bond with pyrimidine oxygen) and Phe88 (π-π stacking) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Metrics: RMSD <2.0 Å indicates stable binding .

Q. Q7. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., 2 μM vs. 10 μM) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution : Standardize assays using recombinant enzymes (e.g., EGFR kinase) under uniform conditions (10 mM MgCl₂, pH 7.4) and validate with positive controls (e.g., erlotinib) .

Q. Q8. What oxidative pathways affect the methylsulfanyl group, and how are they characterized?

  • Oxidation Products : Methylsulfanyl → sulfoxide (with mCPBA) → sulfone (with excess oxidant).
  • Analysis : Monitor via ¹H NMR (sulfoxide: δ 2.7–3.0 ppm; sulfone: δ 3.1–3.3 ppm) and HRMS .

Q. Q9. What strategies optimize this compound’s selectivity as a kinase inhibitor?

Fragment Replacement : Substitute tert-butyl with smaller groups (e.g., cyclopropyl) to reduce off-target binding .

Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinases. Adjust substituents to minimize affinity for non-targets (e.g., VEGFR2) .

Q. Q10. How are advanced analytical methods (e.g., chiral HPLC) applied to resolve stereochemical impurities?

  • Chiral Separation : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers. Validate purity (>99% ee) via circular dichroism .

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